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molecular formula C12H8ClNO3 B8564862 1-Chloro-2-nitro-4-phenoxybenzene CAS No. 10265-98-2

1-Chloro-2-nitro-4-phenoxybenzene

Cat. No. B8564862
M. Wt: 249.65 g/mol
InChI Key: JBYYPNXZPRPIPL-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

4-Chloro-3-nitrophenol (2.0 g, 0.012 mol), phenylboronic acid (3.5 g, 0.029 mol), TEA (9.6 mL, 0.069 mol), cupric acetate (3.3 g, 0.018 mol) and DCM (100 mL, 2 mol) were added to a 100 mL oven dried flask and the reaction was stirred at rt for 48 h. The solvent was then removed under reduced pressure and the resulting residue was purified by flash chromatography (5% EtOAc in Hexane).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(Cl)Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
TEA
Quantity
9.6 mL
Type
reactant
Smiles
Name
cupric acetate
Quantity
3.3 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried flask
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash chromatography (5% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)OC1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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